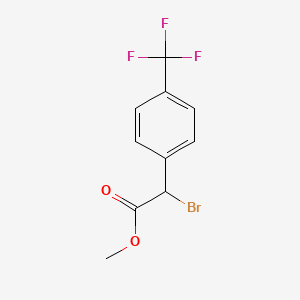

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester

Description

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester is a halogenated aromatic ester with the molecular formula C₁₀H₈BrF₃O₂ and a molecular weight of 289.08 g/mol. It features a bromine atom at the α-position of the acetate group and a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring. The trifluoromethyl group is strongly electron-withdrawing, conferring unique electronic and steric properties to the compound. This structural motif makes it valuable in medicinal chemistry and materials science, particularly in synthesizing fluorinated analogs of bioactive molecules or as an intermediate in cross-coupling reactions .

Properties

IUPAC Name |

methyl 2-bromo-2-[4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHYSRFTDJBAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester typically involves the following steps:

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) under conditions that facilitate the substitution reaction.

Esterification: The acetic acid methyl ester moiety is typically introduced through esterification of the corresponding carboxylic acid using methanol (CH₃OH) and a strong acid catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

In an industrial setting, the production of Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromine or methyl ester groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution, using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: NaOCH₃ in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester is primarily studied for its biological activity. The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic properties. This compound has been explored for its potential as a scaffold in drug design, particularly for developing inhibitors targeting specific biological pathways. The structural modifications of this compound have been investigated to optimize its efficacy and selectivity in various therapeutic areas, including anti-inflammatory and anticancer applications.

Case Study: Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester can inhibit key enzymes involved in metabolic pathways. For instance, compounds derived from this ester exhibited significant reductions in enzyme activity at varying concentrations, indicating their utility as biochemical probes in drug development targeting metabolic disorders.

Agrochemical Applications

The compound's reactivity and ability to interact with biological systems make it a candidate for use in agrochemicals. The trifluoromethyl group can enhance the herbicidal or fungicidal properties of derivatives synthesized from bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester. Research into its application in crop protection has shown promising results, particularly in enhancing the efficacy of existing agrochemical formulations.

Material Science

Polymer Chemistry

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester has potential applications in the synthesis of novel polymers with enhanced properties. The incorporation of trifluoromethyl groups into polymer backbones can improve thermal stability and chemical resistance. Studies have explored the use of this compound in developing high-performance materials suitable for various industrial applications.

Structure-Activity Relationship Studies

The unique structure of bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester allows for extensive structure-activity relationship (SAR) studies. Researchers have synthesized various analogs to evaluate how modifications to the bromo and trifluoromethyl groups affect biological activity and chemical reactivity. These studies are crucial for understanding the mechanisms of action and optimizing lead compounds for further development .

Mechanism of Action

The mechanism by which Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and stability of bromo-substituted phenylacetic acid esters are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with structurally related compounds:

Physical Properties

- Boiling Point : The trifluoromethyl analog is expected to have a higher boiling point (>200°C) compared to ethyl bromoacetate (48°C) due to increased molecular weight and polarity .

- Solubility : Fluorination enhances lipid solubility, making the compound more soluble in organic solvents (e.g., THF, DCM) than hydrophilic analogs like methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate .

Biological Activity

Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester, also known as 2-Bromo-4'-trifluoromethyl-biphenyl-4-YL-acetic acid methyl ester, is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a bromine atom and a trifluoromethyl group attached to one of the phenyl rings. The trifluoromethyl group significantly influences the compound's lipophilicity, which is critical for its biological interactions. The presence of the methyl ester enhances its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Research indicates that compounds with similar structures often exhibit anti-inflammatory, analgesic, or anticancer activities. The trifluoromethyl group enhances metabolic stability and binding affinity to proteins, potentially increasing therapeutic efficacy. Computational studies have predicted that this compound interacts with various biological targets, including enzymes and receptors .

Antimicrobial Activity

One notable study highlighted the compound's selective activity against Chlamydia species. The presence of the trifluoromethyl substituent was essential for its antimicrobial properties. In experiments, derivatives lacking this group showed no activity, underscoring its importance in enhancing biological efficacy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the position and nature of substituents significantly affect the biological activity of similar compounds. For instance, variations in substituents can lead to different levels of potency against specific biological targets. A comparison of several related compounds illustrates how structural modifications can influence their chemical behavior and biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Bromo-4'-methylbiphenyl-4-YL-acetic acid methyl ester | Bromine and methyl substituents | Lower lipophilicity compared to trifluoromethyl variant |

| 4-Trifluoromethylbiphenyl-3-carboxylic acid | Trifluoromethyl group only | Higher acidity due to carboxylic acid functionality |

| 2-Fluoro-4'-trifluoromethylbiphenyl-4-YL-acetic acid methyl ester | Fluoro substituent instead of bromo | Altered electronic properties affecting reactivity |

These variations illustrate how different functional groups can modulate the compound's interaction with biological systems.

Case Studies

- Antichlamydial Activity : A study demonstrated that derivatives containing the trifluoromethyl group exhibited significant antichlamydial activity compared to their non-fluorinated counterparts. The mechanism involved alterations in chlamydial inclusion numbers and morphology in infected cells .

- Anti-inflammatory Effects : In vivo studies indicated that related compounds showed potent anti-inflammatory effects, with significant inhibition of inflammatory cytokines such as TNF-α. These findings suggest potential therapeutic applications in treating inflammatory diseases .

- Toxicity Assessments : Toxicity evaluations conducted on various derivatives indicated that while some exhibited desirable biological activities, they did not show significant toxicity towards human cells or mutagenicity in model organisms like Drosophila melanogaster. .

Q & A

Q. What are the common synthetic routes for preparing Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester, and what key intermediates are involved?

The synthesis typically involves esterification of the corresponding bromo-substituted phenylacetic acid with methanol under acidic catalysis. Alternatively, nucleophilic substitution of a bromine-containing precursor (e.g., bromoacetyl chloride) with 4-trifluoromethylphenol derivatives may be employed. Key intermediates include 4-trifluoromethylphenylacetic acid and bromoacetyl chloride. Reaction optimization often focuses on controlling steric hindrance from the trifluoromethyl group and ensuring complete esterification .

Q. How can researchers characterize the purity and structural integrity of Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester?

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and ester functionality.

- Mass spectrometry (MS) for molecular weight verification (e.g., molecular ion peak at m/z 315.0 for C₁₀H₈BrF₃O₂).

- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% by area normalization).

- Melting point analysis (expected range: 104–117°C based on analogous bromophenylacetic esters) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.

- Avoid aqueous environments to prevent hydrolysis of the ester or bromine displacement.

- Dispose via controlled incineration with scrubbers to neutralize brominated byproducts. Refer to Cal/OSHA and DOT HAZMAT guidelines for transport and storage .

Q. What solvents are suitable for dissolving Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester?

The compound is soluble in ethanol , diethyl ether , and dichloromethane but insoluble in water. For reactions, use aprotic solvents like THF or DMF to stabilize the ester group and minimize nucleophilic attack .

Q. How does the trifluoromethyl group influence the compound's reactivity in organic synthesis?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic acyl substitution. It also increases thermal stability, making the compound suitable for high-temperature reactions .

Advanced Research Questions

Q. What strategies can optimize the yield of Bromo-(4-trifluoromethyl-phenyl)-acetic acid methyl ester in large-scale synthesis?

- Use Dean-Stark traps to remove water during esterification, shifting equilibrium toward product formation.

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of methanol to acid) and catalytic conditions (e.g., H₂SO₄ vs. p-toluenesulfonic acid) .

Q. How can researchers mitigate competing side reactions during bromine substitution on the phenyl ring?

- Introduce directing groups (e.g., methoxy) to control bromination positions.

- Use Lewis acids (e.g., FeBr₃) to enhance electrophilic aromatic substitution efficiency.

- Monitor reaction progress via TLC or in-situ IR to halt before over-bromination occurs .

Q. What analytical challenges arise when distinguishing this compound from structurally similar brominated esters?

Q. How does the compound interact with nucleophiles in medicinal chemistry applications?

The bromine atom undergoes SN2 displacement with amines or thiols, forming bioactive derivatives (e.g., prodrugs). The ester group can be hydrolyzed to the carboxylic acid for further functionalization. Computational modeling (DFT) predicts reaction pathways and transition states .

Q. What contradictions exist in reported physicochemical data for this compound, and how can they be resolved?

Discrepancies in melting points (e.g., 104–117°C vs. 98–104°C for analogs) may stem from polymorphic forms or impurities. Cross-validate using DSC (differential scanning calorimetry) and XRD. Purity must exceed 98% (by HPLC) for reliable reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.